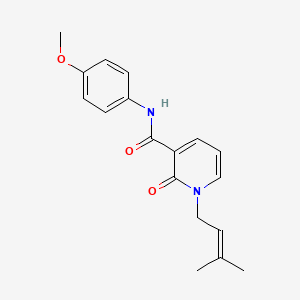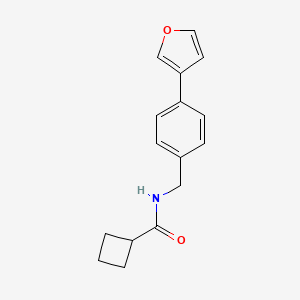![molecular formula C13H9N3O2S B2790609 N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide CAS No. 478260-08-1](/img/structure/B2790609.png)
N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group and a furamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide typically involves the cyclization of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound may also interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-substituted 2,5-di(2-thienyl)pyrroles: These compounds share the thiophene and pyrrole rings and are used in the production of conducting polymers.
2-thio-containing pyrimidines: These compounds have similar pyrimidine structures and exhibit diverse biological activities.
Uniqueness
N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide is unique due to its combination of a thienyl group and a furamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-(4-thiophen-2-ylpyrimidin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(10-3-1-7-18-10)16-13-14-6-5-9(15-13)11-4-2-8-19-11/h1-8H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIEAJFYJKANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2790530.png)
![4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole](/img/structure/B2790526.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2790527.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide](/img/structure/B2790529.png)

![6-[(Pentachlorophenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2790545.png)


![Methyl 3-[5-(methylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B2790531.png)
![4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2790535.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2790536.png)


